N-(3-Nitrophenyl)benzamide

説明

The exact mass of the compound N-(3-Nitrophenyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-Nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

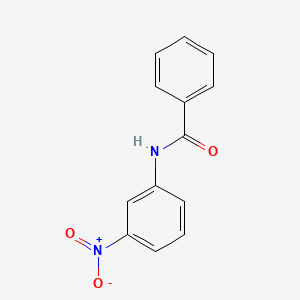

Structure

3D Structure

特性

IUPAC Name |

N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-13(10-5-2-1-3-6-10)14-11-7-4-8-12(9-11)15(17)18/h1-9H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUMOMGZPNOSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052121 | |

| Record name | 3'-Nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4771-08-8 | |

| Record name | N-(3-Nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3'-Nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-nitrobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Nitrophenyl)benzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MH4T388YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Physical Properties of N-(3-Nitrophenyl)benzamide

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

N-(3-Nitrophenyl)benzamide, a nitroaromatic compound, holds significant interest within the realms of medicinal chemistry and materials science. Its structural motif, featuring a benzamide linkage between a phenyl and a nitrophenyl ring, provides a scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its application in drug design, synthesis, and formulation, as these properties dictate its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the key physical and spectral properties of N-(3-Nitrophenyl)benzamide, supported by experimental protocols for their determination, to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its solubility, absorption, and distribution characteristics. For N-(3-Nitrophenyl)benzamide, these have been determined through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C13H10N2O3 | [1][2] |

| Molecular Weight | 242.23 g/mol | [1][2] |

| Melting Point | 155 °C | [1] |

| Solubility (pH 7.4) | 9.6 µg/mL | [2] |

| LogP (Octanol/Water) | 2.4 | [2] |

Expert Insight: The low aqueous solubility and moderate lipophilicity (as indicated by the LogP value) are key considerations for drug development. These properties suggest that formulation strategies may be necessary to enhance bioavailability for oral administration.

Spectroscopic Profile

The spectroscopic fingerprint of N-(3-Nitrophenyl)benzamide is essential for its identification and structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for N-(3-Nitrophenyl)benzamide would include absorptions corresponding to the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro group.[2][3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for confirming the arrangement of protons in the molecule. The aromatic protons on the two phenyl rings will appear as complex multiplets in the downfield region. The amide proton will typically appear as a broad singlet.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.[2]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of N-(3-Nitrophenyl)benzamide shows a molecular ion peak corresponding to its molecular weight.[2][5]

Experimental Protocols for Characterization

To ensure the identity and purity of N-(3-Nitrophenyl)benzamide, a series of well-established analytical methods should be employed. The following protocols are designed to be self-validating, incorporating necessary system suitability and calibration steps.

Workflow for Physical Property Determination

Caption: Workflow for the synthesis, purification, and characterization of N-(3-Nitrophenyl)benzamide.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and assessing the purity of a crystalline solid. A sharp melting endotherm is indicative of a pure compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of N-(3-Nitrophenyl)benzamide into a standard aluminum DSC pan. Crimp the pan with a lid.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of the melting endotherm, which corresponds to the melting point.

Structural Elucidation by NMR Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules in solution.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of N-(3-Nitrophenyl)benzamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the NMR spectrometer.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Determine the chemical shifts of the carbon signals.

-

-

Data Interpretation: Correlate the ¹H and ¹³C NMR data to assign all proton and carbon signals to the molecular structure of N-(3-Nitrophenyl)benzamide.

Molecular Weight Confirmation by Mass Spectrometry (LC-MS)

Rationale: LC-MS provides a rapid and sensitive method for confirming the molecular weight of the synthesized compound and assessing its purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of N-(3-Nitrophenyl)benzamide in a suitable solvent (e.g., methanol or acetonitrile).

-

LC-MS Analysis:

-

Inject the sample into a liquid chromatograph coupled to a mass spectrometer.

-

Separate the compound from any impurities on a suitable HPLC column.

-

Acquire mass spectra using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) in the mass spectrum and confirm that its mass-to-charge ratio (m/z) corresponds to the expected molecular weight of N-(3-Nitrophenyl)benzamide.

Conclusion

The physical properties of N-(3-Nitrophenyl)benzamide outlined in this guide provide a critical foundation for its further investigation and application. The presented experimental protocols offer a robust framework for the reliable characterization of this compound, ensuring data integrity and reproducibility in research and development settings. As a molecule with potential in various scientific domains, a comprehensive understanding of its fundamental characteristics is indispensable for unlocking its full potential.

References

-

Stenutz, R. N-(3-nitrophenyl)benzamide. NIST Chemistry WebBook. [Link][1]

-

PubChem. Benzamide, N-(3-nitrophenyl)-. PubChem Compound Summary for CID 78503. [Link][2]

-

Cheméo. Chemical Properties of N-(m-Nitrophenyl)benzamide (CAS 4771-08-8). [Link][6]

-

NIST. N-(m-Nitrophenyl)benzamide. NIST Standard Reference Database Number 69. [Link][3][4]

-

NIST. N-(m-Nitrophenyl)benzamide Mass Spectrum. NIST Standard Reference Database Number 69. [Link][5]

Sources

- 1. N-(3-nitrophenyl)benzamide [stenutz.eu]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. N-(m-Nitrophenyl)benzamide [webbook.nist.gov]

- 4. N-(m-Nitrophenyl)benzamide [webbook.nist.gov]

- 5. N-(m-Nitrophenyl)benzamide [webbook.nist.gov]

- 6. N-(m-Nitrophenyl)benzamide (CAS 4771-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to N-(3-Nitrophenyl)benzamide: Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Nitrophenyl)benzamide is an aromatic amide that has garnered interest within the scientific community due to its potential applications in medicinal chemistry and materials science. As a derivative of benzamide, it belongs to a class of compounds known for a wide spectrum of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The presence of a nitro group on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthesis, and detailed spectroscopic analysis of N-(3-Nitrophenyl)benzamide.

Chemical Structure and Nomenclature

The chemical identity of a compound is fundamentally defined by its structure and systematic name.

Chemical Structure:

N-(3-Nitrophenyl)benzamide consists of a benzamide core where the nitrogen atom is substituted with a 3-nitrophenyl group. The molecule possesses two aromatic rings linked by an amide functional group.

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

"C1" [label="C"];

"C2" [label="C"];

"C3" [label="C"];

"C4" [label="C"];

"C5" [label="C"];

"C6" [label="C"];

"C7" [label="C"];

"O1" [label="O"];

"N1" [label="N"];

"C8" [label="C"];

"C9" [label="C"];

"C10" [label="C"];

"C11" [label="C"];

"C12" [label="C"];

"C13" [label="C"];

"N2" [label="N"];

"O2" [label="O"];

"O3" [label="O"];

"H1" [label="H"];

}

Caption: General workflow for the synthesis of N-(3-Nitrophenyl)benzamide.

Experimental Protocol:

This protocol is a representative procedure for the synthesis of N-(3-Nitrophenyl)benzamide in a laboratory setting.

Materials:

-

3-Nitroaniline

-

Benzoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Pyridine or Triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitroaniline (1.0 eq) in anhydrous dichloromethane.

-

Add a base such as pyridine or triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield N-(3-Nitrophenyl)benzamide as a solid.

Spectroscopic Data and Characterization

The structural elucidation of N-(3-Nitrophenyl)benzamide is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific spectral data for N-(3-Nitrophenyl)benzamide can be found in databases such as PubChem, a general interpretation is provided below based on the known chemical shifts of similar structures.

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amide proton.

-

Amide Proton (N-H): A broad singlet is expected in the downfield region (typically δ 8.0-10.0 ppm) due to the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons: The protons on the two benzene rings will appear in the aromatic region (δ 7.0-8.5 ppm). The specific splitting patterns (doublets, triplets, multiplets) will depend on the substitution pattern and coupling between adjacent protons. The protons on the nitrophenyl ring will generally be more downfield due to the electron-withdrawing nature of the nitro group.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): A characteristic signal for the amide carbonyl carbon is expected in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: The carbons of the two aromatic rings will appear in the range of δ 110-150 ppm. The carbon attached to the nitro group will be significantly deshielded.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted) Chemical Shift (δ, ppm) Assignment 8.0 - 10.0 (br s, 1H) Amide N-H 7.0 - 8.5 (m, 9H) Aromatic C-H

Note: Predicted chemical shifts are based on typical values for similar functional groups and aromatic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(3-Nitrophenyl)benzamide is available on the NIST WebBook. Key characteristic absorption bands are expected as follows:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group 3400–3250 (m) N–H Stretch Secondary Amide ~1660 (s) C=O Stretch (Amide I) Amide ~1540 (s) N-H Bend (Amide II) Amide 1530-1500 & 1350-1300 (s) Asymmetric & Symmetric NO₂ Stretch Nitro Group 3100–3000 (m) Aromatic C–H Stretch Aromatic Ring 1600, 1475 (m) C=C Stretch Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of N-(3-Nitrophenyl)benzamide is also available on the NIST WebBook.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 242, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for benzamides include the cleavage of the amide bond. Key fragments may include:

-

Benzoyl cation (m/z = 105): Formed by the loss of the 3-nitrophenylamino radical. This is often the base peak.

-

Phenyl cation (m/z = 77): Formed by the loss of carbon monoxide from the benzoyl cation.

-

Fragments corresponding to the nitrophenyl portion of the molecule.

Potential Applications in Research and Drug Development

Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a diverse range of pharmacological activities. The introduction of a nitro group, as in N-(3-Nitrophenyl)benzamide, can modulate the biological activity and serve as a handle for further chemical modifications.

-

Scaffold for Drug Discovery: N-(3-Nitrophenyl)benzamide can serve as a versatile scaffold for the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a library of compounds for screening against various biological targets.

-

Anti-inflammatory Agents: Some nitrobenzamide derivatives have been investigated for their anti-inflammatory properties. The electronic properties conferred by the nitro group may play a role in their mechanism of action.

-

Anticancer Research: The benzamide moiety is present in several approved anticancer drugs. The potential of N-(3-Nitrophenyl)benzamide and its derivatives as anticancer agents is an active area of research.

-

Material Science: The rigid, aromatic structure of N-(3-Nitrophenyl)benzamide makes it a candidate for investigation in the development of novel organic materials with specific electronic or optical properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-(3-Nitrophenyl)benzamide. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-(3-Nitrophenyl)benzamide is a well-defined chemical entity with a clear structure and systematic nomenclature. Its synthesis is readily achievable through standard organic chemistry techniques. The spectroscopic data provide a clear fingerprint for its identification and characterization. The benzamide scaffold, coupled with the reactive nitro group, makes this compound a valuable building block for the development of new molecules with potential applications in drug discovery and materials science. This guide provides a solid foundation of technical information for researchers and scientists working with or considering the use of N-(3-Nitrophenyl)benzamide in their work.

References

-

PubChem. Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. [Link]

-

Stenutz, R. N-(3-nitrophenyl)benzamide. Stenutz. [Link]

- Asif, M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl. 2016;4(4):194.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.

-

NIST. N-(m-Nitrophenyl)benzamide. NIST WebBook. [Link]

- Hernández-Vázquez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. IR handout.pdf. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004461). [Link]

-

NIST. N-(m-Nitrophenyl)benzamide. NIST WebBook. [Link]

-

University of Wisconsin. 13C NMR Chemical Shifts. [Link]

- Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.

- Khan, I. U., et al. (2011). N-(3-Nitrobenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269.

-

NIST. Benzamide, 3-nitro-. NIST WebBook. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.

-

PubChem. Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. [Link]

- Saeed, S., et al. (2010). 3,5-Dinitro-N-(4-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815.

- Kumar, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041.

-

ResearchGate. Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. [Link]

- Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.

-

University of California, Davis. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

University of Calgary. IR Chart. [Link]

-

Pharma E-Book. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]

-

Slideshare. Synthesis of benzamide from benzyl chloride. [Link]

An In-Depth Technical Guide to N-(3-Nitrophenyl)benzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Nitrophenyl)benzamide is a nitroaromatic compound belonging to the benzamide class of molecules. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. The introduction of a nitro group to the aniline ring of benzanilide creates a molecule with distinct electronic and steric properties, making N-(3-Nitrophenyl)benzamide a compound of significant interest as a synthetic intermediate and a potential pharmacophore in its own right. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, in-depth spectroscopic analysis, and a discussion of its potential applications in research and drug development.

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. N-(3-Nitrophenyl)benzamide is characterized by the following identifiers and physical data:

| Property | Value | Reference |

| CAS Number | 4771-08-8 | [1][2] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [2] |

| Molecular Weight | 242.23 g/mol | [2] |

| IUPAC Name | N-(3-nitrophenyl)benzamide | |

| Synonyms | 3'-Nitrobenzanilide, N-(m-Nitrophenyl)benzamide | [3] |

| Melting Point | 155 °C | [3] |

| Solubility | Low solubility in water. |

Synthesis of N-(3-Nitrophenyl)benzamide

The most common and straightforward method for the synthesis of N-(3-Nitrophenyl)benzamide is the acylation of 3-nitroaniline with benzoyl chloride. This is a classic Schotten-Baumann reaction, which can be performed under basic conditions to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis via Acylation

This protocol details a standard laboratory procedure for the synthesis of N-(3-Nitrophenyl)benzamide.

Materials:

-

3-Nitroaniline

-

Benzoyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (1.0 eq) in dichloromethane.

-

Addition of Base: Add pyridine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylation: Slowly add benzoyl chloride (1.05 eq) dropwise to the stirring solution. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-nitroaniline) is consumed.

-

Workup:

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-Nitrophenyl)benzamide as a solid.

Causality Behind Experimental Choices:

-

The use of an aprotic solvent like dichloromethane ensures that the reactants are soluble and the solvent does not participate in the reaction.

-

The addition of a base (pyridine) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline, rendering it unreactive.

-

The aqueous workup steps are essential to remove the base, any remaining starting materials, and byproducts, leading to a purer product before the final recrystallization.

Caption: Workflow for the synthesis of N-(3-Nitrophenyl)benzamide.

Spectroscopic and Structural Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Amide Proton (N-H): A singlet is expected in the downfield region (around δ 10-11 ppm in DMSO-d₆), which is characteristic of an amide proton.

-

Aromatic Protons: A complex multiplet pattern is anticipated in the aromatic region (δ 7-9 ppm). The protons on the benzoyl ring will show a different pattern from those on the 3-nitrophenyl ring. The protons on the 3-nitrophenyl ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected around δ 165-170 ppm.

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-150 ppm). The carbon attached to the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of N-(3-Nitrophenyl)benzamide is available on the NIST WebBook and would be expected to show the following characteristic absorption bands:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): A peak around 1510-1550 cm⁻¹.

-

NO₂ Stretch: Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The electron ionization (EI) mass spectrum of N-(3-Nitrophenyl)benzamide is also available on the NIST WebBook. The molecular ion peak [M]⁺ would be observed at m/z = 242. Key fragmentation patterns would include the cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z = 105) and the 3-nitrophenylaminyl radical.

Crystal Structure and Molecular Geometry

Potential Applications in Research and Drug Development

The benzamide moiety is a cornerstone in medicinal chemistry, and the introduction of a nitro group can modulate the pharmacological properties of the parent molecule. Nitroaromatic compounds are known to have a wide range of biological activities.[7][8]

As a Synthetic Intermediate

N-(3-Nitrophenyl)benzamide serves as a valuable intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the introduction of various substituents at the 3-position of the aniline ring, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Synthetic utility of N-(3-Nitrophenyl)benzamide.

Potential Biological Activities

While specific studies on the biological activity of N-(3-Nitrophenyl)benzamide are limited, research on related nitrobenzamide derivatives suggests several potential areas of investigation:

-

Anti-inflammatory Activity: Some nitrobenzamide derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential as anti-inflammatory agents.[9]

-

Antimicrobial Activity: The nitro group is a key pharmacophore in several antimicrobial drugs.[7][8] Benzamide derivatives have also demonstrated antimicrobial properties.[10] Therefore, N-(3-Nitrophenyl)benzamide could be explored for its potential antibacterial or antifungal activity.

-

Anticancer Activity: The benzamide scaffold is present in several anticancer drugs. For instance, some N-substituted benzamide derivatives have been evaluated as antitumor agents.[11] The nitro group can also contribute to anticancer activity.[8]

Safety and Handling

As a laboratory chemical, N-(3-Nitrophenyl)benzamide should be handled with appropriate safety precautions. While a specific, detailed safety data sheet (SDS) is not universally available, general guidelines for handling benzamide and nitroaromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

Conclusion

N-(3-Nitrophenyl)benzamide is a molecule with a rich chemical profile that makes it a valuable tool for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the nitro group, positions it as an important building block for the creation of novel compounds with potential therapeutic applications. While further research is needed to fully elucidate its specific biological activities, the established pharmacological relevance of the benzamide and nitroaromatic scaffolds suggests that N-(3-Nitrophenyl)benzamide and its derivatives are promising candidates for future drug discovery efforts.

References

-

Johnston, D. H., & Taylor, C. R. (2011). 4-Nitro-N-(3-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2735. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

-

PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. (n.d.). N-(3-NITROPHENYL)BENZAMIDE. [Link]

-

Moreno-Fuquen, R., et al. (2014). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1203. [Link]

-

Guzman, J. D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 747. [Link]

-

Yilmaz, I., et al. (2018). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 26(19), 5267-5276. [Link]

-

Stenutz, R. (n.d.). N-(3-nitrophenyl)benzamide. [Link]

-

Kumar, S., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 10(4), 2828-2836. [Link]

-

Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o412–o413. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. [Link]

-

Nowak, M., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]

-

Popovski, E., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(2), M821. [Link]

Sources

- 1. N-(3-NITRO-PHENYL)-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. N-(3-nitrophenyl)benzamide [stenutz.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

- 11. researchgate.net [researchgate.net]

Solubility of N-(3-Nitrophenyl)benzamide in common organic solvents

An In-depth Technical Guide to the Solubility of N-(3-Nitrophenyl)benzamide

Foreword: Understanding the “Why” Behind Solubility

In chemical research and pharmaceutical development, understanding the solubility of a compound is not merely an academic exercise; it is the cornerstone of process chemistry, purification, and formulation. For a molecule like N-(3-Nitrophenyl)benzamide, an intermediate in various synthetic pathways, its solubility profile dictates the choice of reaction media, the efficiency of its purification, and its ultimate utility. This guide moves beyond simple data points to explain the underlying chemical principles that govern the solubility of this specific molecule, providing researchers with the predictive power to optimize their work. We will deconstruct the molecule’s architecture, explore its interactions with various solvent classes, and provide a robust experimental framework for quantitative determination.

Molecular Structure and Polarity Analysis

N-(3-Nitrophenyl)benzamide (C₁₃H₁₀N₂O₃, Molar Mass: 242.23 g/mol ) is a substituted aromatic amide. To understand its solubility, we must first analyze its structure, which features three key components: a benzoyl group, a central amide linker, and a 3-nitrophenyl ring.

-

Amide Linker (-CONH-): This is the molecule's primary polar center. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The significant dipole moment of the amide bond contributes substantially to the molecule's overall polarity.

-

Nitro Group (-NO₂): Attached to the second aromatic ring, the nitro group is one of the most polar functional groups in organic chemistry. Its strong electron-withdrawing nature and resonance create a powerful dipole, significantly increasing the molecule's polarity and its potential for dipole-dipole interactions.

-

Aromatic Rings (Benzoyl and Phenyl): The two phenyl rings are inherently nonpolar and contribute significant van der Waals forces and the potential for π-π stacking interactions.

Visualizing Intermolecular Forces

The following diagram illustrates the potential intermolecular forces between N-(3-Nitrophenyl)benzamide and representative solvent types.

Caption: Intermolecular forces governing solubility.

Qualitative and Predictive Solubility Profile

While comprehensive quantitative data for N-(3-Nitrophenyl)benzamide is not widely published, a robust qualitative profile can be constructed based on chemical principles and analogous data from synthetic literature. The fundamental rule of "like dissolves like" is our primary guide.[1][2] Polar solvents are expected to be effective, while nonpolar solvents are not.

The table below summarizes the expected solubility in common organic solvents, categorized by class. This predictive profile is an essential tool for initial solvent screening in synthesis and purification.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble, enhanced by heat | These solvents are both hydrogen bond donors and acceptors, readily solvating the amide and nitro groups. Solubility is expected to increase significantly with temperature, making them ideal candidates for recrystallization. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents possess strong dipoles and are hydrogen bond acceptors (at the carbonyl oxygen), allowing for effective solvation of the polar sites of the molecule.[3] Their use as reaction media in related syntheses supports high solubility. |

| Halogenated | Dichloromethane (DCM) | Moderately Soluble | DCM has a moderate dipole moment and can effectively solvate a wide range of compounds. It provides a balance between polar and nonpolar characteristics. |

| Aromatic | Toluene | Sparingly Soluble | While toluene is nonpolar, it can engage in π-π stacking with the aromatic rings of the solute. However, it cannot effectively solvate the highly polar amide and nitro groups, leading to low overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | These solvents only offer weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces holding the polar solute molecules together in the crystal lattice. |

| Aqueous | Water | Practically Insoluble | Despite its polarity, the large nonpolar surface area of the two aromatic rings prevents significant solubility in water. PubChem lists a water solubility of 9.6 µg/mL, confirming this.[4] |

Experimental Protocol: Isothermal Shake-Flask Method

For definitive, quantitative data, the isothermal shake-flask method is the gold-standard technique.[5] It is a self-validating protocol that ensures a true equilibrium between the dissolved and undissolved solute is achieved.

Core Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a prolonged period to ensure the solution reaches saturation. The saturated solution is then filtered, and the concentration of the solute in the clear supernatant is determined.

Workflow Diagram

Caption: Isothermal shake-flask solubility workflow.

Step-by-Step Methodology

-

Preparation: To a series of 20 mL glass vials, add an excess of N-(3-Nitrophenyl)benzamide (e.g., 200-300 mg, ensuring solid remains after equilibration). Accurately add a known volume or mass of the desired solvent (e.g., 10 mL). Seal the vials tightly.

-

Equilibration: Place the vials in a constant-temperature orbital shaker bath set to the target temperature (e.g., 25.0 °C ± 0.1 °C). Agitate the vials for a sufficient time to reach equilibrium. Causality: A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure even highly crystalline solids reach a true equilibrium state.

-

Phase Separation: Stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2-4 hours. This allows undissolved solid to settle, preventing contamination of the sample.

-

Sampling: Withdraw a sample (e.g., 1-2 mL) from the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter (e.g., PTFE). Trustworthiness: To prevent premature crystallization of the solute due to temperature changes, the syringe and filter should be pre-equilibrated to the bath temperature.

-

Quantification (Gravimetric Method):

-

Dispense the filtered sample into a pre-weighed (tared) vial and record the total mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Once all solvent is removed, re-weigh the vial to determine the mass of the residual solid N-(3-Nitrophenyl)benzamide.

-

-

Calculation: Calculate the solubility, typically expressed in g/100 mL or mg/mL.

Solubility (g / 100 g solvent) = (Mass of Residue / (Mass of Solution - Mass of Residue)) * 100

Practical Application: A Protocol for Recrystallization

The primary application of solubility data is in developing purification protocols. Recrystallization requires a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Based on our predictive profile, ethanol is an excellent candidate.

Field-Proven Recrystallization Protocol

-

Dissolution: Place the crude N-(3-Nitrophenyl)benzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a boil on a hot plate with gentle swirling.

-

Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and re-heat to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven.

Conclusion

N-(3-Nitrophenyl)benzamide is a polar organic compound whose solubility is dictated by the strong hydrogen bonding and dipole-dipole capabilities of its amide and nitro functional groups. It exhibits high solubility in polar aprotic and polar protic solvents, particularly at elevated temperatures, and is largely insoluble in nonpolar and aqueous media. This solubility profile makes it an ideal candidate for purification via recrystallization from common alcohols like ethanol. The experimental and theoretical frameworks provided in this guide equip researchers with the necessary tools to confidently manipulate this compound in a laboratory setting.

References

-

Babu, R., & Kumar, S. (2025). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Available at: [Link]

-

Cheméo (2024). Chemical Properties of Benzamide, N-(3-nitrophenyl)-3-fluoro-. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78503, Benzamide, N-(3-nitrophenyl)-. Available at: [Link].

-

Ophardt, C.E. (2003). Solubility of Organic & Inorganic Compounds. Elmhurst College. Available at: [Link]

- Rondestvedt, C. S., Jr. (1976). Arylation of Unsaturated Compounds by Diazonium Salts. Organic Reactions, 11, 189-260.

- Various Authors. (n.d.). 2-Carbonylamino-6-piperidine aminopyridines and 1-carbonylamino-3-piperidinaminobenzenes substituted as 5-HT1F agonists. Google Patents (ES2379665T3).

-

Various Authors. (2014). Experiment 1 Determination of Solubility Class. Available at: [Link]

-

Various Authors. (n.d.). Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

-

Khan Academy (n.d.). Solubility of organic compounds. Available at: [Link].

Sources

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. researchgate.net [researchgate.net]

- 3. ES2379665T3 - 2-Carbonylamino-6-piperidine aminopyridines and 1-carbonylamino-3-piperidinaminobenzenes substituted as 5-HT1F agonists - Google Patents [patents.google.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. lib3.dss.go.th [lib3.dss.go.th]

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Nitrophenyl)benzamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of N-(3-Nitrophenyl)benzamide, a key physicochemical parameter for researchers in drug development and organic synthesis. This document delves into the theoretical and practical aspects of these properties, offering field-proven insights into their determination and the underlying molecular interactions that govern them.

Executive Summary

Molecular Structure and Physicochemical Properties

N-(3-Nitrophenyl)benzamide (C₁₃H₁₀N₂O₃) is an aromatic amide with a molecular weight of 242.23 g/mol .[1][2] Its structure features a benzoyl group attached to a 3-nitroaniline moiety.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 242.23 g/mol | [1] |

| Melting Point | 155 °C | [1] |

| Boiling Point | Not experimentally determined | |

| IUPAC Name | N-(3-nitrophenyl)benzamide | [2] |

| Synonyms | 3'-Nitrobenzanilide, N-(m-Nitrophenyl)benzamide | [2] |

| CAS Number | 4771-08-8 | [2] |

The Role of Intermolecular Forces

The physical properties of N-(3-Nitrophenyl)benzamide, particularly its melting point, are governed by the strength of its intermolecular forces. In the solid state, the molecules are arranged in a crystal lattice, and the energy required to overcome these forces to transition into the liquid phase is reflected in the melting point. The key intermolecular interactions at play are:

-

Hydrogen Bonding: The amide group (-CONH-) is capable of forming strong hydrogen bonds, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. In the crystal structures of similar N-substituted benzamides, intermolecular N—H⋯O hydrogen bonds are a dominant feature, often linking molecules into chains or more complex networks.[3][4] This strong, directional interaction significantly contributes to the stability of the crystal lattice and, consequently, to a higher melting point.

-

Dipole-Dipole Interactions: The presence of the polar amide and nitro groups introduces significant dipole moments in the molecule. The alignment of these dipoles in the crystal lattice leads to attractive electrostatic interactions, further stabilizing the solid state.

-

Van der Waals Forces: These are weaker, non-specific interactions, including London dispersion forces, that arise from temporary fluctuations in electron distribution.[5][6][7] While individually weaker than hydrogen bonds or dipole-dipole interactions, the cumulative effect of these forces over the entire surface area of the large aromatic molecules contributes significantly to the overall lattice energy.

The combination of these forces results in a relatively high melting point of 155 °C, indicating a stable crystalline structure that requires a substantial amount of thermal energy to disrupt.

Synthesis of N-(3-Nitrophenyl)benzamide

A general and common method for the synthesis of N-substituted benzamides involves the acylation of an amine. In the case of N-(3-Nitrophenyl)benzamide, this would typically be achieved by reacting 3-nitroaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General synthesis of N-(3-Nitrophenyl)benzamide.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is fundamental for the characterization and purity assessment of N-(3-Nitrophenyl)benzamide.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

-

Sample Preparation: A small amount of dry, finely powdered N-(3-Nitrophenyl)benzamide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.

-

Heating: The thermometer and capillary assembly are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).

-

Observation: The sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As N-(3-Nitrophenyl)benzamide is a solid at room temperature and its boiling point is expected to be high, decomposition may occur before boiling at atmospheric pressure. Therefore, boiling point determination would likely require reduced pressure (vacuum distillation).

An experimental boiling point for N-(3-Nitrophenyl)benzamide is not readily found in scientific literature. However, computational methods can provide an estimate. For instance, the predicted boiling point of a structurally similar compound, Benzamide, N-(3-nitrophenyl)-3-fluoro-, is 815.31 K (542.16 °C), suggesting that N-(3-Nitrophenyl)benzamide would also have a very high boiling point.[8]

This method is suitable for small quantities of a substance and can be adapted for high-boiling compounds.

-

Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable high-temperature bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Caption: Workflow for micro boiling point determination.

Conclusion

This technical guide has provided a detailed examination of the melting point of N-(3-Nitrophenyl)benzamide and the factors influencing its boiling point. The well-defined melting point of 155 °C is a direct consequence of the significant intermolecular forces, including hydrogen bonding and dipole-dipole interactions, present in its crystal lattice. While an experimental boiling point is not documented, its high value can be inferred from the molecular structure and data from similar compounds. The provided experimental protocols offer a robust framework for the accurate determination of these crucial physicochemical properties, which are indispensable for the advancement of research and development in the pharmaceutical and chemical industries.

References

-

3,5-Dinitro-N-(4-nitrophenyl)benzamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Properties of Benzamide, N-(3-nitrophenyl)-3-fluoro-. (n.d.). Cheméo. Retrieved from [Link]

-

N-(3-nitrophenyl)benzamide. (n.d.). Stenutz. Retrieved from [Link]

-

Benzamide, N-(3-nitrophenyl)-. (n.d.). PubChem. Retrieved from [Link]

-

Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

intermolecular bonding - van der Waals forces. (n.d.). Chemguide. Retrieved from [Link]

-

Van der Waals force. (n.d.). Wikipedia. Retrieved from [Link]

-

van der Waals forces. (2025, December 16). Britannica. Retrieved from [Link]

Sources

- 1. stenutz.eu [stenutz.eu]

- 2. Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dinitro-N-(4-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Van der Waals force - Wikipedia [en.wikipedia.org]

- 7. Van der Waals forces | Intermolecular Interactions & Applications | Britannica [britannica.com]

- 8. Benzamide, N-(3-nitrophenyl)-3-fluoro- - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to the Spectroscopic Characterization of N-(3-Nitrophenyl)benzamide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-(3-Nitrophenyl)benzamide, a key chemical intermediate in various synthetic applications. The following sections detail the theoretical underpinnings and practical interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectra. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound.

Introduction to N-(3-Nitrophenyl)benzamide and its Spectroscopic Imperatives

N-(3-Nitrophenyl)benzamide, with the molecular formula C₁₃H₁₀N₂O₃, is a derivative of benzamide featuring a 3-nitrophenyl group attached to the amide nitrogen.[1] The presence of two distinct aromatic rings and key functional groups—an amide linkage and a nitro group—gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its ¹H NMR, ¹³C NMR, and IR spectra is paramount for confirming its identity, assessing its purity, and understanding its electronic structure, which are critical steps in any research or development pipeline.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide a wealth of information about the connectivity and spatial arrangement of protons in a molecule.

Predicted ¹H NMR Data

While a publicly available, fully assigned ¹H NMR spectrum for N-(3-Nitrophenyl)benzamide is not readily accessible, an accurate prediction can be made based on the analysis of its constituent parts and known substituent effects. The predicted chemical shifts are presented in the table below.

| Protons (see Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~ 8.1 - 8.3 | Singlet | 1H |

| H-2, H-6 | ~ 7.9 - 8.1 | Doublet | 2H |

| H-3, H-5 | ~ 7.5 - 7.7 | Triplet | 2H |

| H-4 | ~ 7.4 - 7.6 | Triplet | 1H |

| H-2' | ~ 8.6 - 8.8 | Singlet (or narrow triplet) | 1H |

| H-4' | ~ 7.9 - 8.1 | Doublet of doublets | 1H |

| H-5' | ~ 7.6 - 7.8 | Triplet | 1H |

| H-6' | ~ 8.2 - 8.4 | Doublet of doublets | 1H |

Interpretation and Causality

The benzoyl protons (H-2, H-3, H-4, H-5, H-6) are expected to appear in the aromatic region (7.4-8.1 ppm). The protons ortho to the carbonyl group (H-2, H-6) will be the most deshielded due to the electron-withdrawing nature of the carbonyl. The protons on the 3-nitrophenyl ring are significantly influenced by the strongly electron-withdrawing nitro group. This causes a pronounced downfield shift for all protons on this ring. The proton ortho to the nitro group and meta to the amide (H-2') is expected to be the most deshielded proton in the molecule, likely appearing as a singlet or a narrow triplet. The amide proton (H-1) is also expected to be significantly deshielded and will likely appear as a broad singlet.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(3-Nitrophenyl)benzamide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Visualization of Proton Assignments

Figure 1: Molecular structure of N-(3-Nitrophenyl)benzamide with proton numbering.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment.

Predicted ¹³C NMR Data

Based on the known effects of substituents on aromatic rings and the characteristic chemical shifts of amide and nitro groups, the following ¹³C NMR chemical shifts are predicted for N-(3-Nitrophenyl)benzamide.

| Carbons (see Fig. 2) | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 165 - 168 |

| C-1 | ~ 133 - 136 |

| C-2, C-6 | ~ 128 - 130 |

| C-3, C-5 | ~ 127 - 129 |

| C-4 | ~ 131 - 133 |

| C-1' | ~ 139 - 142 |

| C-2' | ~ 118 - 121 |

| C-3' | ~ 147 - 150 |

| C-4' | ~ 124 - 127 |

| C-5' | ~ 129 - 132 |

| C-6' | ~ 113 - 116 |

Interpretation and Causality

The carbonyl carbon (C=O) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The carbons of the benzoyl ring will appear in the aromatic region, with their specific shifts influenced by the amide linkage. The carbons of the 3-nitrophenyl ring will show significant shifts due to the powerful electron-withdrawing nitro group. The carbon directly attached to the nitro group (C-3') will be the most deshielded aromatic carbon. The carbon attached to the amide nitrogen (C-1') will also be downfield.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer is recommended.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to ensure that each carbon signal appears as a singlet.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans are required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

-

Visualization of Carbon Assignments

Figure 2: Molecular structure of N-(3-Nitrophenyl)benzamide with carbon numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental IR Data

The following key absorption bands are observed in the IR spectrum of N-(3-Nitrophenyl)benzamide.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Sharp | N-H stretch (amide) |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 1660 - 1680 | Strong | C=O stretch (amide I band) |

| ~ 1580 - 1600 | Medium | Aromatic C=C stretch |

| ~ 1520 - 1540 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch |

Interpretation and Causality

The IR spectrum of N-(3-Nitrophenyl)benzamide is characterized by several key absorptions. A sharp peak in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The strong absorption around 1660-1680 cm⁻¹ is characteristic of the C=O stretching (Amide I band). The presence of the nitro group is confirmed by two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic rings give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Experimental Protocol for IR Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount of N-(3-Nitrophenyl)benzamide (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization of Spectroscopic Workflow

Figure 3: A generalized workflow for the spectroscopic analysis of N-(3-Nitrophenyl)benzamide.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and detailed structural characterization of N-(3-Nitrophenyl)benzamide. The predicted NMR spectra, based on established chemical principles, and the experimental IR data offer a comprehensive view of the molecule's proton and carbon environments, as well as its key functional groups. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important chemical compound.

References

-

PubChem. Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. [Link]

-

NIST. N-(m-Nitrophenyl)benzamide. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST. N-(m-Nitrophenyl)benzamide IR Spectrum. National Institute of Standards and Technology. [Link]

-

NIST. N-(m-Nitrophenyl)benzamide IR Spectrum (Coblentz Society, Inc.). National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to the Formation of N-(3-Nitrophenyl)benzamide

This guide provides a comprehensive exploration of the chemical principles and practical methodologies underlying the synthesis of N-(3-Nitrophenyl)benzamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the reaction mechanism, offers detailed experimental protocols, and explains the critical role of various reaction parameters.

Introduction: The Significance of the Amide Bond

The amide functional group is a cornerstone of organic chemistry and biochemistry, most notably forming the peptide bonds that constitute the backbone of proteins. The synthesis of specific amides, such as N-(3-nitrophenyl)benzamide, is a fundamental process in the development of pharmaceuticals, agrochemicals, and advanced materials. Understanding the mechanism of its formation is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of the final product.

The formation of N-(3-nitrophenyl)benzamide is a classic example of a nucleophilic acyl substitution reaction, a versatile and widely employed transformation in organic synthesis.[1][2][3] This guide will dissect this reaction, providing both a theoretical framework and practical insights for its successful execution.

Core Mechanism: A Stepwise Analysis of Nucleophilic Acyl Substitution

The synthesis of N-(3-nitrophenyl)benzamide from benzoyl chloride and 3-nitroaniline is a prime illustration of the Schotten-Baumann reaction.[4][5][6] This reaction proceeds through a well-established nucleophilic acyl substitution mechanism, which can be broken down into the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-nitroaniline at the electrophilic carbonyl carbon of benzoyl chloride.[5][7][8] This initial step leads to the formation of a transient tetrahedral intermediate.[][10] The polarity of the carbonyl group (C=O) makes the carbon atom electron-deficient and thus susceptible to attack by nucleophiles.[]

-

Formation of the Tetrahedral Intermediate: The attack by the amine results in the breaking of the carbon-oxygen π-bond, with the electrons moving to the oxygen atom, which acquires a negative charge. The carbon atom, now bonded to four substituents (the phenyl group, the oxygen, the chlorine, and the incoming amine), adopts a tetrahedral geometry.[8][] This intermediate is a critical, albeit transient, species in the reaction pathway.

-

Collapse of the Intermediate and Elimination of the Leaving Group: The tetrahedral intermediate is unstable and readily collapses to reform the stable carbonyl double bond.[5] This is accompanied by the departure of the chloride ion, which is an excellent leaving group due to the stability of the resulting Cl⁻ anion.[11][12] The reformation of the carbonyl group is the driving force for this step.

-

Deprotonation: The resulting product is a protonated amide. A base, such as pyridine or another amine molecule, then deprotonates the nitrogen atom to yield the final, neutral N-(3-nitrophenyl)benzamide product and the corresponding ammonium salt.[5][8]

The Crucial Role of a Base

The presence of a base is essential for the successful synthesis of amides via the Schotten-Baumann reaction.[4][13] The base, typically pyridine or an aqueous solution of sodium hydroxide, serves two primary functions:

-

Neutralization of HCl: The reaction produces hydrogen chloride (HCl) as a byproduct.[14] If not neutralized, the HCl will protonate the unreacted 3-nitroaniline, rendering it non-nucleophilic and effectively halting the reaction. The base reacts with HCl to form a salt, thereby driving the equilibrium towards the formation of the amide product.[13][14]

-

Catalysis (in the case of pyridine): Pyridine can also act as a nucleophilic catalyst. It can react with the benzoyl chloride to form a highly reactive acylpyridinium ion, which is then more readily attacked by the amine nucleophile.[15][16][17][18]

Visualizing the Reaction Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanism for the formation of N-(3-Nitrophenyl)benzamide.

Caption: A generalized experimental workflow for the synthesis.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of N-(3-nitrophenyl)benzamide. The rationale behind each step is explained to ensure a self-validating and reproducible process.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |

| 3-Nitroaniline | 138.12 | 1.38 g | 0.01 | The nucleophilic amine reactant. |

| Benzoyl Chloride | 140.57 | 1.41 g (1.17 mL) | 0.01 | The electrophilic acylating agent. |

| Pyridine | 79.10 | 1.58 g (1.61 mL) | 0.02 | Acts as a base to neutralize HCl and as a catalyst. A slight excess is used. |

| Dichloromethane (DCM) | - | 20 mL | - | An inert solvent that dissolves the reactants. |

| Deionized Water | - | 100 mL | - | Used for precipitation of the product. |

| Ethanol | - | As needed | - | Recrystallization solvent for purification. |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.38 g (0.01 mol) of 3-nitroaniline in 20 mL of dichloromethane. To this solution, add 1.61 mL (0.02 mol) of pyridine.

-

Expertise & Experience: Dichloromethane is chosen for its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal after the reaction. Pyridine is added first to be readily available to neutralize the HCl as it is formed.

-

-

Addition of Acylating Agent: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add 1.17 mL (0.01 mol) of benzoyl chloride dropwise using a syringe or dropping funnel over a period of 10-15 minutes.

-

Trustworthiness: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. Cooling the reaction mixture further helps to manage the reaction rate.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Expertise & Experience: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

-

Product Isolation: Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate of crude N-(3-nitrophenyl)benzamide will form.

-

Trustworthiness: The product is insoluble in water, while the pyridinium hydrochloride byproduct is soluble, allowing for an initial separation.

-

-